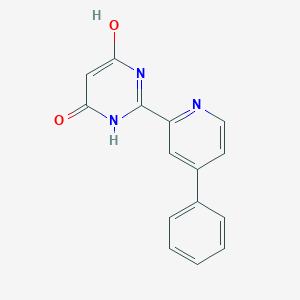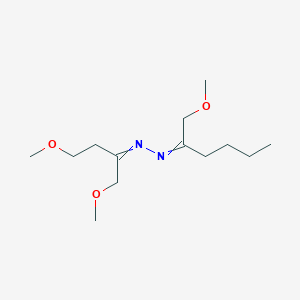
1-(1,4-Dimethoxybutan-2-ylidene)-2-(1-methoxyhexan-2-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is a chemical compound with the molecular formula C12H24N2O3. It is known for its unique structure, which includes a hydrazone functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone typically involves the reaction of 2-Hexanone with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A related compound with a simpler structure, lacking the hydrazone group.
1-Methoxy-2-propanone: Another similar compound with a different functional group arrangement.
3-Methoxy-2-hexanone: Shares some structural similarities but differs in the position of the methoxy group.
Uniqueness
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
30692-36-5 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-(1,4-dimethoxybutan-2-ylideneamino)-1-methoxyhexan-2-imine |
InChI |
InChI=1S/C13H26N2O3/c1-5-6-7-12(10-17-3)14-15-13(11-18-4)8-9-16-2/h5-11H2,1-4H3 |
InChI Key |
MPSCRMQJFKLNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NN=C(CCOC)COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


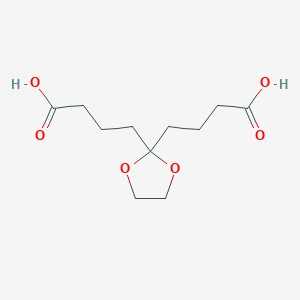
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)

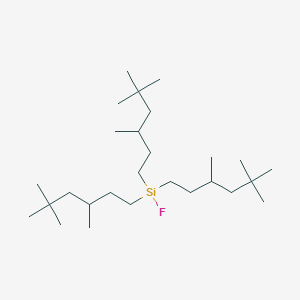
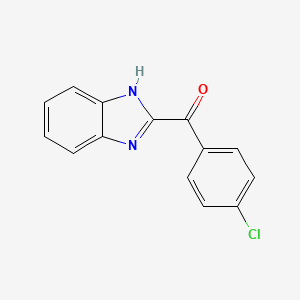

![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
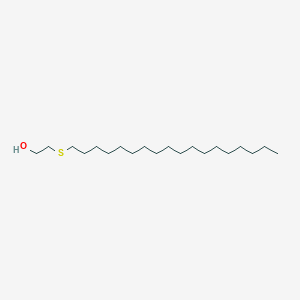
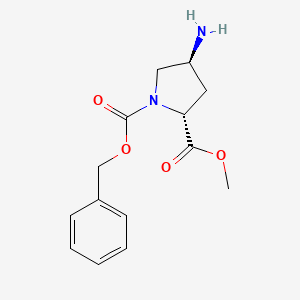
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
